6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Chemical Structure and Properties 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 1236676-48-4) is a heterocyclic compound featuring a quinoxaline backbone substituted with a chlorine atom at position 6 and an isopropyl group at position 3 (Figure 1). Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 236.69 g/mol .
Synthesis Typical syntheses of tetrahydroquinoxalin-2-ones involve cyclization reactions of substituted o-phenylenediamines with α-haloesters under basic conditions . For this compound, the isopropyl substituent is likely introduced via alkylation or nucleophilic substitution during the cyclization step. However, specific synthetic protocols for this derivative remain less documented compared to simpler analogs.
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-8-4-3-7(12)5-9(8)13-10/h3-6,10,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSQHYRDWEKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236676-48-4 | |
| Record name | 6-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with isopropylamine to form an intermediate, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired quinoxaline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with varying degrees of saturation.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce various tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 6-chloro-3-(propan-2-yl)-tetrahydroquinoxalin-2-one include:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | Cl (6), dimethyl (3) | C₁₀H₁₁ClN₂O | 210.66 | Increased steric hindrance at N3 |
| 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | Cl (6), methyl (1) | C₉H₉ClN₂O | 196.63 | Reduced ring saturation (dihydro) |
| Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | COOMe (6), dioxo (2,3) | C₁₀H₈N₂O₄ | 220.18 | Enhanced electrophilicity at C2/C3 |
Sources :
Key Observations:
- Ring Saturation: Fully saturated tetrahydroquinoxaline derivatives (e.g., the target compound) exhibit greater conformational flexibility than dihydro analogs, which may affect receptor binding .
Pharmacological and Physicochemical Properties
Pharmacological Activity
The chlorine atom at position 6 is critical for binding affinity, as seen in analogs like 6-chloro-3,3-dimethyl-tetrahydroquinoxalin-2-one, which show enhanced selectivity for ionotropic glutamate receptors .
Physicochemical Comparisons
| Property | Target Compound | 6-Chloro-3,3-dimethyl Analog | 6-Chloro-1-methyl Dihydro Analog |
|---|---|---|---|
| LogP | ~2.1 (predicted) | 1.8 | 1.5 |
| Solubility (mg/mL) | <10 (aqueous) | 15–20 | ~25 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
Q & A
Q. What are the optimized synthetic routes for 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one?
- Methodological Answer : A validated synthesis involves reacting benzene-1,2-diamine with ethyl 3-methyl-2-oxobutanoate under controlled conditions. Key steps include:
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer : Use a combination of H NMR, C NMR, and mass spectrometry:
- H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH, δ 2.8–3.2 ppm for CH).
- C NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm).
- Mass Spec : Look for molecular ion peaks matching the molecular formula (CHClNO, exact mass 236.07 g/mol).
Cross-reference data with literature to validate structural assignments .
Advanced Research Questions
Q. What crystallographic methods resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Grow crystals via slow evaporation in ethanol or DCM.
- Collect data at 100 K using a diffractometer (e.g., Oxford Diffraction CCD).
- Refine structure with SHELXL97, analyzing bond lengths (e.g., C-Cl: ~1.74 Å) and angles (e.g., N-C-O: ~120°).
- Use ORTEP-3 for visualizing hydrogen bonds (e.g., C-H···O interactions) and π-π stacking (3.3–3.6 Å interplanar distances) .
Q. How to address discrepancies in reported NMR data for this compound?
- Methodological Answer : Inconsistent NMR results may arise from solvent effects, tautomerism, or impurities. Resolve by:
- Replicating synthesis and purification steps rigorously.
- Using deuterated solvents (e.g., DMSO-d) and internal standards (TMS).
- Comparing with high-resolution spectra from PubChem or peer-reviewed studies.
For example, ensure aromatic proton splitting patterns match computational predictions (e.g., ChemDraw simulations) .
Q. How to design experiments assessing its bioactivity?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by crystallographic and computational
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay, noting IC values.
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina.
- SAR Modifications : Introduce substituents (e.g., methoxy groups) to optimize binding affinity, referencing analogs like 6-chloro-4-phenylquinolin-2-one derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
